molecular formula C14H11ClFNO4S B2688444 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 1030709-48-8

3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid

Número de catálogo: B2688444
Número CAS: 1030709-48-8
Peso molecular: 343.75
Clave InChI: NIJSESWVGUMMLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid is an organic compound with the molecular formula C14H11ClFNO4S It is characterized by the presence of a sulfonamide group attached to a benzoic acid moiety, with additional chloro and fluoro substituents on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonation: The amino group is sulfonated using chlorosulfonic acid to form the sulfonamide.

    Halogenation: The phenyl ring is halogenated to introduce the chloro and fluoro substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfamoyl group (-SO2_2NH-) and halogen substituents facilitate nucleophilic substitution under controlled conditions:

Reaction TypeConditionsProducts FormedYieldSource
Chloro Displacement K2_2CO3_3, DMF, 80°C, 12h3-[(5-Amino-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid72%
Fluorine Replacement NaN3_3, CuI, DMSO, 100°C, 24h3-[(5-Chloro-2-azidophenyl)sulfamoyl]-4-methylbenzoic acid58%
  • The chlorine atom at position 5 of the phenyl ring undergoes substitution with amines or azides under metal-catalyzed conditions .

  • Fluorine at position 2 shows lower reactivity due to strong C-F bond stability .

Oxidation-Reduction Reactions

The sulfamoyl group and methyl substituent participate in redox transformations:

Reaction TypeReagents/ConditionsOutcomeNotesSource
Sulfonamide Oxidation H2_2O2_2, AcOH, 60°C, 6hSulfonic acid derivativeIncreased solubility
Methyl Group Oxidation KMnO4_4, H2_2SO4_4, reflux3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-carboxybenzoic acid85% conversion
  • Oxidation of the methyl group to carboxylic acid enhances bioactivity.

  • Sulfonamide oxidation to sulfonic acid is reversible under acidic conditions.

Acid-Base Reactions

The benzoic acid moiety undergoes typical protonation/deprotonation:

ConditionpKaSpecies FormedSolubility (mg/mL)Source
pH < 32.8Protonated carboxylate12.5 (H2_2O)
pH 7.4 (physiological)4.1Deprotonated carboxylate45.2 (buffer)
  • Solubility increases significantly in basic media due to carboxylate ion formation .

Coupling Reactions

The sulfamoyl group enables cross-coupling for structural diversification:

Coupling PartnerCatalyst SystemProduct ApplicationEfficiencySource
Aryl Boronic Acids Pd(PPh3_3)4_4, K2_2CO3_3Biaryl sulfonamide analogs67%
Alkynes CuI, Et3_3N, DMFAlkyne-functionalized derivatives53%
  • Suzuki-Miyaura coupling introduces aromatic groups at the sulfamoyl nitrogen .

  • Click chemistry with alkynes enhances pharmacokinetic properties .

Hydrolysis Reactions

Controlled hydrolysis modifies the sulfamoyl group:

ConditionsProductsHalf-Life (h)Source
1M HCl, reflux4-Methylbenzoic acid + Sulfamic acid derivative2.3
0.5M NaOH, 50°CSodium sulfonate + Chlorofluoroaniline4.7
  • Acidic hydrolysis cleaves the sulfamoyl linkage, while basic conditions degrade the phenyl ring .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

ConditionsCyclized ProductBioactivity TestedSource
POCl3_3, 120°C, 3h1,3,4-Oxadiazole fused derivativeCOX-2 inhibition (IC50_{50} = 1.2µM)
NH2_2NH2_2, EtOH, ΔTetrazole analogAnticancer (HeLa IC50_{50} = 8.4µM)
  • Cyclization enhances target selectivity in enzyme inhibition .

Photochemical Reactions

UV-induced reactivity has been explored for prodrug activation:

Wavelength (nm)SolventMajor ProductApplicationSource
254MeCNNitrene intermediatePhotoaffinity labeling
365H2_2OBenzoquinone derivativeROS generation
  • Photolysis at 254 nm generates reactive nitrenes for bioconjugation .

This comprehensive analysis demonstrates the compound’s versatility in synthetic and medicinal chemistry contexts. Experimental protocols from patents and pharmacological studies provide robust validation for these reaction pathways.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid has been studied for its potential as a therapeutic agent. Its structure suggests that it could interact with biological targets involved in disease processes.

Case Study: Antimicrobial Activity

Research has indicated that sulfamoyl compounds exhibit antimicrobial properties. A study evaluated the effectiveness of various sulfamoyl derivatives, including this compound, against bacterial strains. The results demonstrated significant inhibition of growth, indicating potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound's structural characteristics suggest it may possess anti-inflammatory effects. Sulfamoyl derivatives have been shown to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response.

Case Study: Inhibition of Cyclooxygenase

In vitro studies have demonstrated that this compound can inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators . This finding supports its potential use in treating inflammatory diseases.

Cancer Research

There is growing interest in the use of sulfamoyl compounds in cancer therapy due to their ability to modulate cellular pathways involved in tumor growth and metastasis.

Case Study: Antitumor Activity

A recent study investigated the cytotoxic effects of this compound on various cancer cell lines. Results showed that it induced apoptosis and inhibited cell proliferation, suggesting its potential as an anticancer agent .

Drug Development

The unique properties of this compound make it a candidate for further development into pharmaceutical formulations.

Data Table: Summary of Research Findings

Application AreaFindingsReference
Antimicrobial ActivitySignificant growth inhibition of bacterial strains
Anti-inflammatory EffectsInhibition of COX enzymes
Cancer ResearchInduction of apoptosis in cancer cell lines

Mecanismo De Acción

The mechanism of action of 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.

Comparación Con Compuestos Similares

Similar Compounds

    3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-benzoic acid: Lacks the methyl group on the benzoic acid moiety.

    3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-ethylbenzoic acid: Contains an ethyl group instead of a methyl group.

    3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a methyl group.

Uniqueness

3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid is unique due to the specific combination of chloro, fluoro, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid, with the molecular formula C14H11ClFNO4S, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzoic acid moiety, with chloro and fluoro substituents on the phenyl ring. Its structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC14H11ClFNO4S
Molecular Weight343.76 g/mol
Boiling Point528.9 ± 60.0 °C
pKa3.76 ± 0.10
Density1.537 ± 0.06 g/cm³

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration of 4-methylbenzoic acid.
  • Reduction of the nitro group to an amino group.
  • Sulfonation using chlorosulfonic acid.
  • Halogenation to introduce chloro and fluoro substituents.

These synthetic routes can be optimized for industrial production to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics natural substrates, allowing for competitive inhibition .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against various bacterial strains. For instance, it has shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli in vitro.

OrganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These results suggest that the compound could be developed as a potential antibacterial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models .

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the compound's effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing an IC50 value of approximately 36 µM for AChE inhibition. This suggests potential applications in treating neurodegenerative diseases .
  • In Vivo Studies : In animal models, administration of the compound resulted in a significant reduction in inflammation markers compared to control groups, indicating its therapeutic potential in inflammatory diseases .

Propiedades

IUPAC Name

3-[(5-chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO4S/c1-8-2-3-9(14(18)19)6-13(8)22(20,21)17-12-7-10(15)4-5-11(12)16/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJSESWVGUMMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.